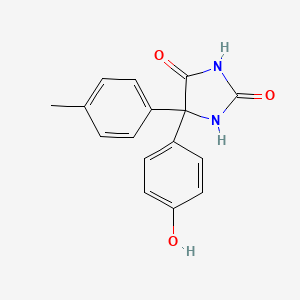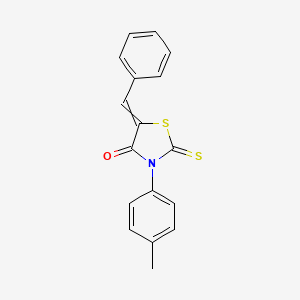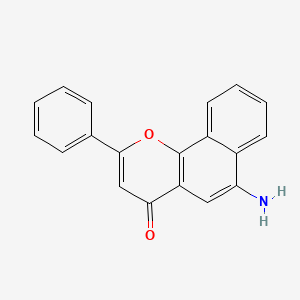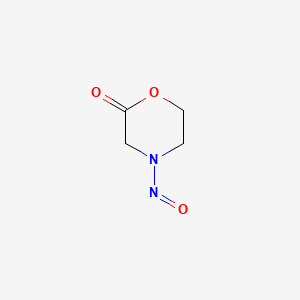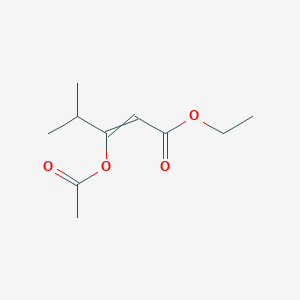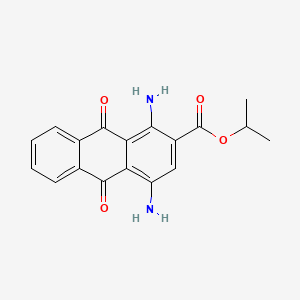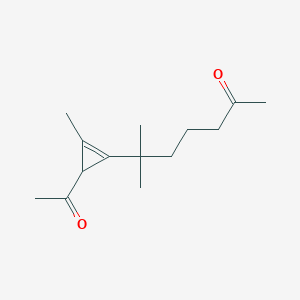
2-Heptanone, 6-(3-acetyl-2-methyl-1-cyclopropen-1-yl)-6-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Heptanone, 6-(3-acetyl-2-methyl-1-cyclopropen-1-yl)-6-methyl- is a complex organic compound with a unique structure that includes a cyclopropene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature. industrial synthesis would likely involve optimization of the laboratory-scale methods to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Heptanone, 6-(3-acetyl-2-methyl-1-cyclopropen-1-yl)-6-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce ketones to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in novel ways.
Medicine: It could be explored for its potential therapeutic properties.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing.
Mecanismo De Acción
The mechanism by which 2-Heptanone, 6-(3-acetyl-2-methyl-1-cyclopropen-1-yl)-6-methyl- exerts its effects is not well-documented. its molecular targets and pathways would likely involve interactions with enzymes or receptors due to its unique structure. Further research is needed to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
2-Heptanone: A simpler ketone with similar functional groups but lacking the cyclopropene ring.
Cyclopropenone derivatives: Compounds with a cyclopropene ring and various functional groups.
Uniqueness
The uniqueness of 2-Heptanone, 6-(3-acetyl-2-methyl-1-cyclopropen-1-yl)-6-methyl- lies in its combination of a cyclopropene ring with acetyl and methyl groups, which may confer unique chemical and biological properties not found in simpler analogs.
Propiedades
Número CAS |
65868-86-2 |
|---|---|
Fórmula molecular |
C14H22O2 |
Peso molecular |
222.32 g/mol |
Nombre IUPAC |
6-(3-acetyl-2-methylcyclopropen-1-yl)-6-methylheptan-2-one |
InChI |
InChI=1S/C14H22O2/c1-9(15)7-6-8-14(4,5)13-10(2)12(13)11(3)16/h12H,6-8H2,1-5H3 |
Clave InChI |
XXLOJZPPJUSYBR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C1C(=O)C)C(C)(C)CCCC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


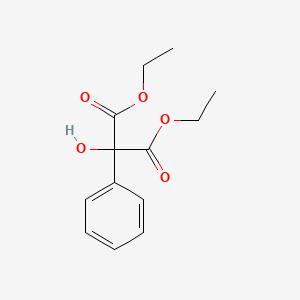
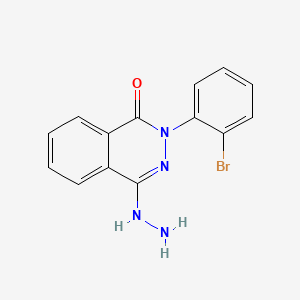
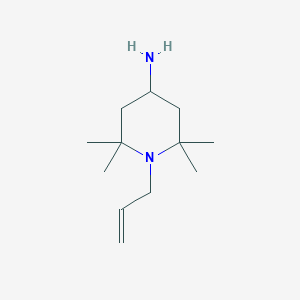
![Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-(oxiran-2-ylmethyl)azanium;methyl prop-2-enoate;chloride](/img/structure/B14465053.png)
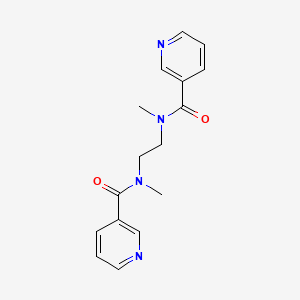
![Benzenesulfonic acid, 2-[[4-[[2-hydroxy-5-[(4-nitro-2-sulfophenyl)amino]phenyl]azo]phenyl]amino]-5-nitro-](/img/structure/B14465063.png)
![1,4-Didecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium dibromide](/img/structure/B14465070.png)
